An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid (CAS: 1929-29-9)
An In-depth Technical Guide to 3-(4-Methoxyphenyl)propionic Acid (CAS: 1929-29-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxyphenyl)propionic acid, also known as 4-methoxyhydrocinnamic acid, is an aromatic carboxylic acid with the CAS number 1929-29-9. This white to light beige crystalline powder serves as a versatile building block in organic synthesis and holds potential as an intermediate in the development of novel pharmaceuticals.[1][2] Its structural motif, featuring a methoxy-substituted phenyl ring attached to a propionic acid chain, makes it a subject of interest for researchers exploring new therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data presentation for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)propionic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1929-29-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 194 °C at 15 mmHg | [1] |
| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.71 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone. | [2] |
| InChI | InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | [1] |
| SMILES | COc1ccc(CCC(=O)O)cc1 | [1] |
Synthesis and Purification
The most commonly cited method for the synthesis of 3-(4-Methoxyphenyl)propionic acid is the catalytic hydrogenation of 4-methoxycinnamic acid.[1][2]
Experimental Protocol: Synthesis
Objective: To synthesize 3-(4-Methoxyphenyl)propionic acid from 4-methoxycinnamic acid.
Materials:
-
4-Methoxycinnamic acid
-
10% Palladium on activated carbon (Pd/C)
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Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filtration apparatus
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Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 4-methoxycinnamic acid in tetrahydrofuran (THF).
-
Add a catalytic amount of 10% palladium on activated carbon to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
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Stir the reaction mixture vigorously at room temperature for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(4-Methoxyphenyl)propionic acid.
Experimental Protocol: Purification
Objective: To purify the crude 3-(4-Methoxyphenyl)propionic acid.
Materials:
-
Crude 3-(4-Methoxyphenyl)propionic acid
-
Suitable recrystallization solvent (e.g., water, or a mixture of organic solvents)
-
Heating and cooling apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Spectroscopic Data
The identity and purity of synthesized 3-(4-Methoxyphenyl)propionic acid are confirmed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.9 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂) |
| Mass Spectrometry (EI) | m/z: 180 (M⁺), 121 (base peak) |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and aromatic C-H stretching. |
Biological Activity and Potential Applications
While 3-(4-Methoxyphenyl)propionic acid is primarily utilized as a chemical intermediate, its structural similarity to other biologically active phenolic acids suggests potential therapeutic applications. It is often considered in the context of developing anti-inflammatory and analgesic agents.[2]
Antimicrobial Properties
Some evidence suggests that 3-(4-Methoxyphenyl)propionic acid may possess antimicrobial properties by potentially inhibiting microbial growth through binding to the active sites of enzymes.[1][3]
Insights from Structurally Related Compounds
Significant research has been conducted on hydroxylated and dimethoxylated analogs of 3-(4-Methoxyphenyl)propionic acid, which provides valuable insights into potential mechanisms of action that could be investigated for the title compound.
-
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism by acting as a specific agonist for the G protein-coupled receptor 41 (GPR41).[4][5] Activation of GPR41 is linked to anti-obesity effects and the stimulation of lipid catabolism.[4][5]
-
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Its mechanism of action involves the suppression of pro-inflammatory mediators and cytokines by inhibiting the NF-κB, MAPKs, and PI3K/Akt signaling pathways.[6]
Potential Signaling Pathways (Hypothetical)
Based on the activities of its structurally related analogs, a hypothetical model for the anti-inflammatory mechanism of 3-(4-Methoxyphenyl)propionic acid can be proposed. It is crucial to note that this is a speculative model and requires experimental validation for 3-(4-Methoxyphenyl)propionic acid.
Safety and Handling
3-(4-Methoxyphenyl)propionic acid is classified as an irritant.[1] The following safety precautions should be observed:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
Conclusion
3-(4-Methoxyphenyl)propionic acid is a readily synthesizable compound with a well-defined chemical profile. While its primary current application is in organic synthesis, the biological activities of its close structural analogs suggest that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to elucidate its specific mechanisms of action and to explore its potential role in modulating inflammatory and metabolic pathways. This guide provides a foundational resource for scientists and researchers interested in exploring the potential of this compound in drug discovery and development.
References
- 1. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- 2. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-HYDROXY-3-METHOXYPHENYL)PROPIONIC ACID(1135-23-5) 1H NMR spectrum [chemicalbook.com]
- 6. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
